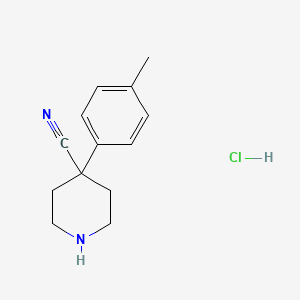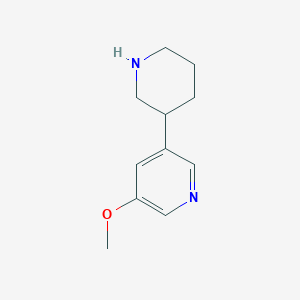
3-Methyl-1lambda4-thiomorpholin-1-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1lambda4-thiomorpholin-1-onehydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and a hydrochloride group that enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1lambda4-thiomorpholin-1-onehydrochloride typically involves the reaction of thiomorpholine with methylating agents under controlled conditions. The process may include steps such as:
Methylation: Thiomorpholine is reacted with a methylating agent like methyl iodide in the presence of a base such as sodium hydroxide.
Oxidation: The resulting product is then oxidized using an oxidizing agent like hydrogen peroxide to form the desired compound.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is typically automated and monitored to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1lambda4-thiomorpholin-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
3-Methyl-1lambda4-thiomorpholin-1-onehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1lambda4-thiomorpholin-1-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Cellular Functions: Affecting cellular functions such as metabolism, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: A sulfur-containing heterocycle similar to the core structure of 3-Methyl-1lambda4-thiomorpholin-1-onehydrochloride.
Methylthiomorpholine: A methylated derivative of thiomorpholine.
Thiomorpholine N-oxide: An oxidized form of thiomorpholine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in various applications where these properties are advantageous.
Properties
Molecular Formula |
C5H12ClNOS |
|---|---|
Molecular Weight |
169.67 g/mol |
IUPAC Name |
3-methyl-1,4-thiazinane 1-oxide;hydrochloride |
InChI |
InChI=1S/C5H11NOS.ClH/c1-5-4-8(7)3-2-6-5;/h5-6H,2-4H2,1H3;1H |
InChI Key |
CNYCIUGOHTYUBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)CCN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)






